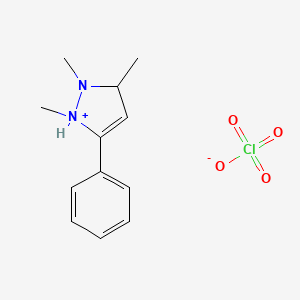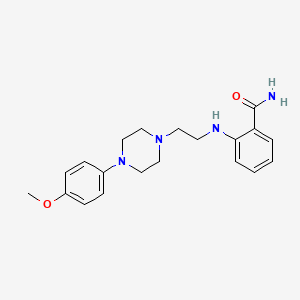
2-(2-(1-(p-Methoxyphenyl)-4-piperazinyl)ethylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(1-(p-Methoxyphenyl)-4-piperazinyl)ethylamino)benzamide is a complex organic compound that features a piperazine ring substituted with a p-methoxyphenyl group and an ethylamino group attached to a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-(p-Methoxyphenyl)-4-piperazinyl)ethylamino)benzamide typically involves multiple steps, starting with the preparation of the p-methoxyphenylpiperazine intermediate. This intermediate is then reacted with an appropriate benzamide derivative under controlled conditions to yield the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(1-(p-Methoxyphenyl)-4-piperazinyl)ethylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The benzamide moiety can be reduced to form amine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (dichlorodicyanobenzoquinone), reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(2-(1-(p-Methoxyphenyl)-4-piperazinyl)ethylamino)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection and deprotection.
p-Methoxyphenyllead triacetate: Utilized in organic synthesis for arylation reactions.
Uniqueness
2-(2-(1-(p-Methoxyphenyl)-4-piperazinyl)ethylamino)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring, p-methoxyphenyl group, and benzamide moiety allows for versatile applications and interactions that are not commonly observed in similar compounds.
Propriétés
Numéro CAS |
36226-78-5 |
|---|---|
Formule moléculaire |
C20H26N4O2 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethylamino]benzamide |
InChI |
InChI=1S/C20H26N4O2/c1-26-17-8-6-16(7-9-17)24-14-12-23(13-15-24)11-10-22-19-5-3-2-4-18(19)20(21)25/h2-9,22H,10-15H2,1H3,(H2,21,25) |
Clé InChI |
WZRADMOHLRFXPN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC3=CC=CC=C3C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7,7-Trimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14666187.png)
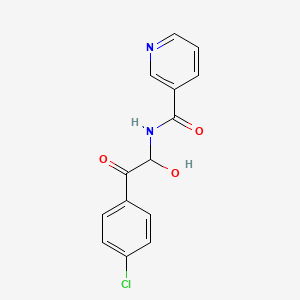
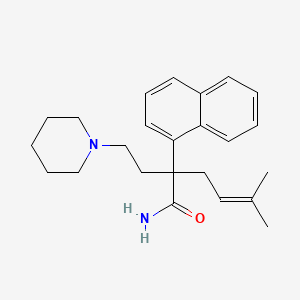
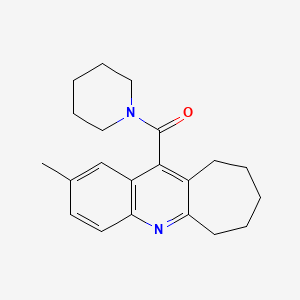
![2-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14666200.png)
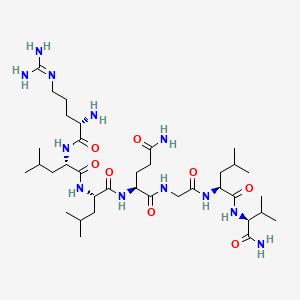
![7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B14666222.png)
![3-Oxo-3lambda~5~-pyrido[2,3-d]pyrimidine](/img/structure/B14666224.png)
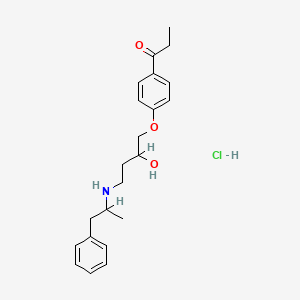
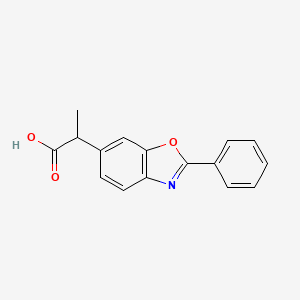

![1-Benzyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14666266.png)
